molecular formula C8H13B B3178172 5-Bromocyclooct-1-ene CAS No. 4103-12-2

5-Bromocyclooct-1-ene

Cat. No.: B3178172
CAS No.: 4103-12-2
M. Wt: 189.09 g/mol
InChI Key: IFFKVBKJGHTSIQ-UPHRSURJSA-N
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Description

5-Bromocyclooct-1-ene is a highly important product in the chemical industry, commonly used as a starting material for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. It is stored at room temperature in an inert atmosphere .


Synthesis Analysis

This compound is a monomer that is used in the synthesis of polymers. It can be synthesized by ring opening of cyclooctatetraene with bromine, which reacts as an electrophile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1- .


Chemical Reactions Analysis

This compound is used in the synthesis of polymers. It reacts with acetyl chloride in one of its reactions . It can also react with hydrogen bromide and acetic acid .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 189.09 g/mol. It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Bromination in Organic Synthesis

5-Bromocyclooct-1-ene and its derivatives are commonly used in organic synthesis, particularly in bromination reactions. The regiospecific and chemoselective bromination of cyclopentenones, including variants of this compound, is a crucial step in synthesizing bromo-substituted cyclopentenones, which serve as important synthons in organic synthesis (Shirinian et al., 2012).

Use in Polymerization Processes

A notable application of this compound derivatives is in ring-opening metathesis polymerization (ROMP). This process utilizes this compound to prepare functionalized macrocyclic oligo(cyclooctene)s, contributing significantly to the field of polymer chemistry. The high purity and yield of these macrocycles have substantial implications for materials science (Blencowe & Qiao, 2013).

Synthesis of Heterocyclic and Polyheterocyclic Compounds

In the realm of heterocyclic chemistry, 5-Bromo- and 5,5-dibromo-1,1,1-trihalo-4-methoxypent-3-en-2-ones, related to this compound, have been used as building blocks for constructing heterocyclic and polyheterocyclic compounds. These compounds are particularly interesting due to their inclusion of a trihalomethyl moiety and their potential in cyclocondensation, alkylation, and cycloaddition reactions (Mittersteiner et al., 2020).

Catalysis and Organic Transformations

This compound derivatives also play a role in catalysis and organic transformations. For instance, they have been utilized in the synthesis of organic carbonates through the condensation of alcohols and diethyl carbonate, facilitated by magnetic nanocatalysts (Wu & Tian, 2014). Furthermore, they are involved in bromocycloetherification reactions, an essential process in synthesizing complex organic molecules (Denmark & Burk, 2012).

Safety and Hazards

The safety information for 5-Bromocyclooct-1-ene includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

5-Bromocyclooct-1-ene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the catalytic activity of these enzymes, potentially affecting the metabolism of other substrates.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it may affect the expression of genes involved in oxidative stress responses and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic functions . For example, the binding of this compound to cytochrome P450 enzymes can result in altered enzyme activity, which in turn affects the metabolism of other compounds. Furthermore, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and gene expression changes . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and adverse physiological responses. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent metabolism of this compound, leading to the formation of various metabolites. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as lipid solubility and binding affinity to cellular proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . The targeting of this compound to these compartments is mediated by post-translational modifications and specific targeting signals, which ensure its proper localization and function within the cell.

Properties

IUPAC Name

(1Z)-5-bromocyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFKVBKJGHTSIQ-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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